REACTION_CXSMILES
|
[S:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([OH:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1N)([OH:4])(=[O:3])=[O:2].C1C(C(O)=O)=CC2C=CC([OH:27])=CC=2C=1.S(=O)(=O)(O)O.S(=O)(=O)=O.S(=O)(=O)=O>>[S:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([C:15]([OH:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:27])([OH:4])(=[O:3])=[O:2] |f:2.3|
|
Name
|
1-Sulfo-6-carboxy-2-aminonaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)C1=C(C=CC2=CC(=CC=C12)C(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
However, it can be prepared
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)C1=C(C=CC2=CC(=CC=C12)C(=O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |